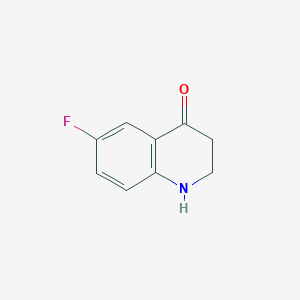

6-Fluoro-2,3-dihydroquinolin-4(1H)-one

Overview

Description

6-Fluoro-2,3-dihydroquinolin-4(1H)-one is an organic compound with the molecular formula C9H8FNO . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of manganese (IV) oxide, iodine, and trichlorophosphate in 1,2-dichloro-ethane at 50℃ for 2 hours . Another method involves the use of trifluorormethanesulfonic acid in 1,2-dichloro-ethane at 0 - 20℃ for 0.25 hours .Molecular Structure Analysis

The linear structure formula of this compound is C9H8FNO . More detailed structural information can be obtained through various spectroscopic techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis

The molecular weight of this compound is 165.16 . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications

Antitubercular Potency

A study focused on a library of substituted 4-hydroxyquinolin-2(1H)-ones, which included 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one, for their antitubercular properties. It was found that these derivatives showed minimal inhibitory concentrations against Mycobacterium tuberculosis and Mycobacterium bovis, suggesting potential application in treating tuberculosis without significant acute toxicity or genotoxicity (M. B. de Macedo et al., 2017).

Antifungal Activity

The synthesis of 8-fluoro-2,3-dihydroquinoline-4(1H)-one semicarbazone derivatives was explored, revealing antifungal activities against various fungi. These findings indicate the potential for 6-Fluoro-2,3-dihydroquinolin-4(1H)-one derivatives in developing new antifungal agents (Guo Chun, 2012).

Immunobiological Efficacy

A fluoroquinolone derivative, 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, was studied for its cytotoxicity, anti-cancer reactivity, and immunomodulatory properties. This research suggests that the this compound scaffold could be valuable in developing immunotherapeutic agents (S. Jantová et al., 2018).

Fluorescence Studies for Hybridization of Oligodeoxyribonucleotides

Research on novel fluorophores related to this compound demonstrated their utility in fluorescence studies, particularly in enhancing the hybridization affinity of oligodeoxyribonucleotides. This application is significant in biochemical and medical research fields (Shipra Singh & Ramendra K. Singh, 2007).

PET Imaging of Human Neurofibrillary Tangles

The compound [18 F]MK-6240, a derivative of 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, has been developed for PET imaging of human neurofibrillary tangles, suggesting its importance in neuroimaging and the study of neurodegenerative diseases (T. Collier et al., 2017).

Safety and Hazards

The safety data sheet for 6-Fluoro-2,3-dihydroquinolin-4(1H)-one indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name |

6-fluoro-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSMXKUXNFFCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}propan-1-one](/img/structure/B2391616.png)

![4-[[(Z)-2-cyano-3-(2,5-dichloro-3-phenylimidazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2391619.png)